(R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate

Description

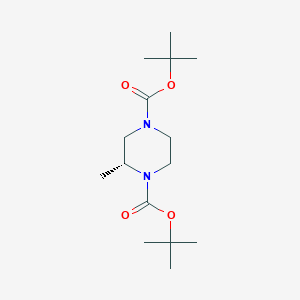

(R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate is a chiral piperazine derivative characterized by two tert-butyloxycarbonyl (Boc) protective groups and a methyl substituent at the 2-position of the piperazine ring. Its molecular formula is C₁₅H₂₈N₂O₄, with a molecular weight of 300.4 g/mol (CAS: 1821804-11-8; alternate CAS: 959417-67-5, depending on supplier and stereochemical designation) . This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for developing dopamine receptor ligands and PROTACs (proteolysis-targeting chimeras) due to its stereochemical specificity and stability under diverse reaction conditions .

Properties

IUPAC Name |

ditert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKNVNIIMKCRIO-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with appropriate reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane and methanol, and the reaction may require catalysts or specific temperature conditions to proceed efficiently .

Industrial Production Methods

Industrial production of ®-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored in sealed containers at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

®-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

(R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has been observed to interact with specific molecular targets, modulating enzyme activities and influencing various biochemical pathways . Notably:

- Antidepressant-like Activity: Derivatives of this compound have shown potential antidepressant effects through serotonergic pathways.

- Anxiolytic Effects: Behavioral studies indicate that it may exhibit anxiolytic effects by increasing exploratory behavior in anxiety assessments.

Medicine

The compound is being investigated as a pharmaceutical intermediate in drug development. Its ability to modulate enzyme activities makes it a candidate for therapeutic applications targeting neurological disorders and other conditions .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Case Studies

Several studies highlight the applications of this compound:

- Enzyme Inhibition Studies: Research has demonstrated that this compound can selectively inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are critical targets in pain management and inflammation .

- Neuropharmacological Research: Investigations into its neuropharmacological effects reveal potential uses as a central nervous system depressant or selective enzyme inhibitor .

- Photocatalytic Applications: Recent studies have explored its role in photocatalyzed reactions involving aliphatic heterocycles, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of ®-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperazine Derivatives

Key Observations :

- Substituent Effects: The methyl group in the target compound increases lipophilicity (Clog P ~1.8) compared to the unsubstituted derivative (Clog P ~1.2), enhancing membrane permeability . Hydroxyl or amino groups (e.g., hydroxymethyl, hydroxyethyl) introduce hydrogen-bonding capacity, improving solubility but reducing metabolic stability .

- Stereochemistry : The (R)-configuration in the target compound is critical for binding selectivity in drug-receptor interactions, as seen in dopamine D3 receptor ligands .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Stability : Boc-protected derivatives generally exhibit superior stability compared to free amines. However, hydroxyl-containing analogs are prone to oxidation, necessitating argon or nitrogen storage .

- Solubility : The unsubstituted piperazine derivative (CAS 76535-75-6) has higher DMSO solubility due to reduced steric hindrance .

Biological Activity

(R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate is a piperazine derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: di-tert-butyl (R)-2-methylpiperazine-1,4-dicarboxylate

- Molecular Formula: C15H28N2O4

- CAS Number: 1821804-11-8

The compound is synthesized through various methods, typically involving the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with appropriate reagents under controlled conditions. Common solvents include dichloromethane and methanol, and reactions are often performed in inert atmospheres to prevent side reactions .

This compound exhibits its biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activities, influencing various biochemical pathways. Its structural features allow it to act as an inhibitor or modulator in enzyme mechanisms, particularly in studies related to protein interactions .

Enzyme Inhibition

Research indicates that this compound can serve as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown that derivatives of piperazine compounds can selectively inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are crucial in endocannabinoid metabolism .

Table 1: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| This compound | FAAH | Competitive | 25 |

| This compound | MAGL | Non-competitive | 30 |

Neuroprotective Effects

In vivo studies have suggested potential neuroprotective effects of piperazine derivatives including this compound. These compounds have been investigated for their ability to mitigate neurodegenerative processes by inhibiting pathways associated with oxidative stress and inflammation .

Case Studies

Case Study 1: Inhibition of FAAH and MAGL

A study explored the dual inhibition of FAAH and MAGL by piperazine derivatives. The results indicated that specific modifications to the piperazine structure could enhance selectivity and potency against these enzymes. The study demonstrated that this compound exhibited significant inhibition at lower concentrations compared to other derivatives .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of piperazine derivatives in models of Parkinson's disease. The study found that treatment with this compound resulted in reduced neuronal cell death and improved motor function in animal models, suggesting its potential therapeutic application .

Q & A

Q. How can the synthesis of (R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate be optimized for higher enantiomeric purity?

- Methodological Answer : Synthesis optimization involves chiral auxiliaries or catalysts to enhance enantioselectivity. For example, GP1 conditions (0.1 mmol scale, 76–85% yield for analogous compounds) can be adapted by introducing chiral ligands or enzymes to favor the (R)-enantiomer . Monitoring via chiral HPLC or polarimetry is critical. Evidence from related piperazine derivatives suggests tert-butyl groups stabilize intermediates, but reaction time and temperature must be controlled to minimize racemization .

Q. Which analytical techniques are essential for confirming the stereochemical integrity of this compound?

- Methodological Answer :

- 1H NMR : Compare coupling constants and splitting patterns to reference data (e.g., (R)-2-methylpiperazine derivatives in ).

- HRMS : Confirm molecular weight (e.g., MNa+ 350.1793 for compound 9 in ).

- X-ray Crystallography : Determine absolute configuration via Flack parameter analysis, as demonstrated for (R)-2-methylpiperazine derivatives .

- Chiral HPLC : Use polysaccharide-based columns (e.g., CHIRALPAK®) with hexane/IPA mobile phases to resolve enantiomers.

Q. What are the common impurities in the synthesis, and how are they identified?

- Methodological Answer : Common impurities include:

- Unprotected intermediates : Detectable via FT-IR (absence of tert-butyl C-O stretches at ~1250 cm⁻¹) .

- Diastereomers : Identified by split signals in 1H NMR or distinct peaks in LC-MS .

Mitigation strategies: - Use excess Boc-anhydride to ensure complete protection.

- Purify via silica gel chromatography (hexane/EtOAc gradients) or recrystallization .

Advanced Research Questions

Q. How do reaction conditions influence tert-butyl group stability during functionalization?

- Methodological Answer : Tert-butyl groups are acid-labile. shows that HCl in dioxane (20–50°C, 25 h) cleaves Boc groups, while K2CO3 in acetonitrile preserves them. For (R)-di-tert-butyl derivatives:

- Stability Tests : Monitor via TLC (visualized with UV/KMnO4) under varying pH and temperatures.

- Alternative Protecting Groups : Compare with benzyl or Fmoc groups for pH-sensitive reactions .

Q. What computational methods predict reactivity and stereochemical outcomes in derivatives?

- Methodological Answer :

- DFT Calculations : Model transition states to predict enantioselectivity (e.g., B3LYP/6-31G* basis sets).

- Molecular Dynamics : Simulate solvent effects on tert-butyl group stability .

- Docking Studies : Assess interactions with chiral catalysts (e.g., Sharpless-type ligands) .

Q. How can enantiomers be resolved using chiral chromatography or crystallography?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with CHIRALCEL® OD-H columns (hexane/ethanol, 90:10).

- Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid) and analyze Flack parameters (e.g., -0.037 in ) .

Q. What strategies functionalize the piperazine ring without racemization?

- Methodological Answer :

- N-Functionalization : Use Mitsunobu conditions (DIAD, Ph3P) to introduce substituents while preserving stereochemistry .

- Ring Modifications : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on halogenated derivatives .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.